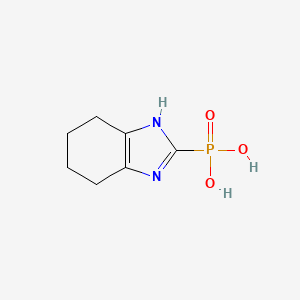
(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of a phosphonic acid group attached to the benzodiazole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid typically involves the reaction of appropriate benzodiazole derivatives with phosphonic acid reagents. One common method involves the use of (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanol as a starting material, which is then reacted with phosphonic acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The phosphonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .
Aplicaciones Científicas De Investigación
(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong interactions with metal ions and other molecules, which can influence various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid: This compound has a similar benzodiazole structure but with an acetic acid group instead of a phosphonic acid group.
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one: This compound features a ketone group at the 4-position of the benzodiazole ring.
(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanamine: This compound has a methanamine group attached to the benzodiazole ring.
Uniqueness
(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H11N2O3P |
|---|---|
Peso molecular |
202.15 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydro-1H-benzimidazol-2-ylphosphonic acid |
InChI |
InChI=1S/C7H11N2O3P/c10-13(11,12)7-8-5-3-1-2-4-6(5)9-7/h1-4H2,(H,8,9)(H2,10,11,12) |
Clave InChI |
TVROAKULNYWSIH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)NC(=N2)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




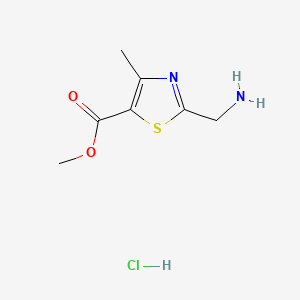

![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13496156.png)
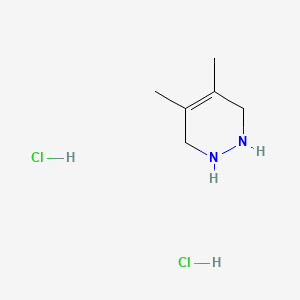
![(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
![5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496168.png)
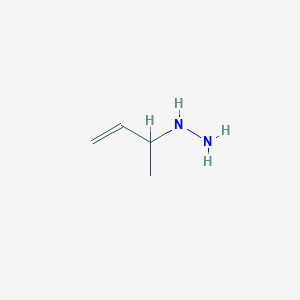

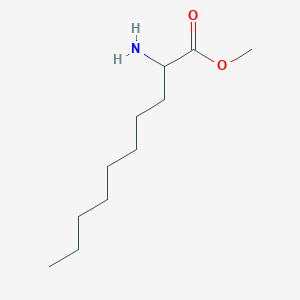
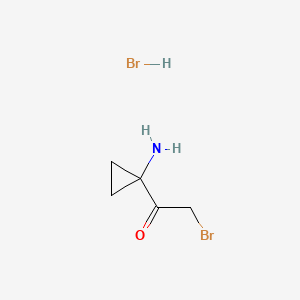

![10,11-Dihydrodibenzo[b,f][1,4]thiazepine](/img/structure/B13496200.png)
